molecular formula C22H26N4O5 B5758896 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide

3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide

Cat. No. B5758896
M. Wt: 426.5 g/mol
InChI Key: HPCSSCIULFKFKK-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide, also known as TBNPB, is a synthetic compound that belongs to the class of hydrazones. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide acts as a PPARγ agonist, which activates the receptor and leads to the upregulation of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and decreased blood glucose and lipid levels. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its effects may be specific to certain cell types and may not be applicable to all tissues and organs.

Future Directions

There are several future directions for the use of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in scientific research. One potential area of study is its use in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide may also have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential uses of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in these areas.

Synthesis Methods

The synthesis of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide involves the condensation of 4-tert-butylbenzohydrazide with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic acid. The resulting product is then subjected to a reaction with butyric anhydride to produce 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide. The overall synthesis method is efficient and yields a high purity product.

Scientific Research Applications

3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has been widely used in scientific research due to its potential use as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

4-tert-butyl-N-[(E)-[4-(2-methoxy-4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-14(24-25-21(28)15-6-8-16(9-7-15)22(2,3)4)12-20(27)23-18-11-10-17(26(29)30)13-19(18)31-5/h6-11,13H,12H2,1-5H3,(H,23,27)(H,25,28)/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCSSCIULFKFKK-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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